molecular formula C22H21N3O4S B12404087 Bet-IN-8

Bet-IN-8

Cat. No.: B12404087
M. Wt: 423.5 g/mol
InChI Key: MWOWDHZENZTEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bet-IN-8: is a potent inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that regulate gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown significant potential in the research of sepsis and other inflammatory conditions due to its ability to ameliorate lipopolysaccharide (LPS)-induced sepsis in vivo .

Chemical Reactions Analysis

Types of Reactions: Bet-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bet-IN-8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation.

    Biology: Investigates the effects of BET inhibition on cellular processes such as inflammation and cell proliferation.

    Medicine: Explores the potential therapeutic applications of BET inhibitors in treating diseases like cancer, sepsis, and inflammatory disorders.

    Industry: Utilized in the development of new drugs targeting BET proteins .

Mechanism of Action

Bet-IN-8 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated lysine residues on histone tails. This disrupts the recruitment of transcriptional machinery to chromatin, leading to the suppression of gene expression. The primary molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT .

Comparison with Similar Compounds

Uniqueness of Bet-IN-8: this compound is unique due to its high potency and selectivity for BET proteins, as well as its demonstrated efficacy in ameliorating LPS-induced sepsis in vivo. This makes it a valuable tool for studying the role of BET proteins in disease and for developing new therapeutic strategies .

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C22H21N3O4S/c1-13-7-5-6-8-14(13)12-30-22-24-19(16(11-23)21(26)25-22)15-9-17(27-2)20(29-4)18(10-15)28-3/h5-10H,12H2,1-4H3,(H,24,25,26)

InChI Key

MWOWDHZENZTEKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=C(C(=O)N2)C#N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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